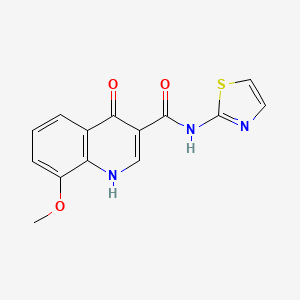![molecular formula C20H16F2O2S2 B12181305 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one](/img/structure/B12181305.png)
3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of a suitable diene with sulfur.
Introduction of the phenylsulfanyl group: This step often involves the reaction of a thiol with a phenyl halide under basic conditions.
Attachment of the difluoromethoxyphenyl group: This can be done through a nucleophilic substitution reaction where a difluoromethoxybenzene derivative reacts with an appropriate electrophile.
Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of cheaper or more readily available starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s aromatic and heterocyclic structures make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The phenylsulfanyl and thiophene groups can interact with various enzymes or receptors, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one: Lacks the difluoromethoxy group, which may reduce its lipophilicity and biological activity.
3-[4-(Methoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one: The methoxy group is less electron-withdrawing than the difluoromethoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the difluoromethoxy group in 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one makes it unique compared to similar compounds. This group can significantly influence the compound’s physical and chemical properties, including its reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C20H16F2O2S2 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
3-[4-(difluoromethoxy)phenyl]-3-phenylsulfanyl-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C20H16F2O2S2/c21-20(22)24-15-10-8-14(9-11-15)19(26-16-5-2-1-3-6-16)13-17(23)18-7-4-12-25-18/h1-12,19-20H,13H2 |
Clave InChI |
DCUITSQKWMOACF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B12181226.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12181227.png)


methanone](/img/structure/B12181252.png)
acetate](/img/structure/B12181261.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide](/img/structure/B12181272.png)


![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181295.png)

![6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12181302.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181304.png)

